

Jagged-1 (188-204): A Technical Guide to a Notch Signaling Agonist

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Compound of Interest

Compound Name: Jagged-1 (188-204)

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Abstract

Jagged-1 (188-204) is a synthetic peptide fragment derived from the Delta/Serrate/Lag-2 (DSL) domain of the human Jagged-1 protein, a key ligand in the Notch signaling pathway.[1][2][3] This 17-amino acid peptide acts as a Notch agonist, initiating downstream signaling cascades that play critical roles in cell fate determination, differentiation, and proliferation.[4][5][6] Its ability to modulate Notch signaling has made it a valuable tool in studying a variety of biological processes, including epidermal maturation, immune cell regulation, and vascular biology. This technical guide provides a comprehensive overview of **Jagged-1 (188-204)**, including its core properties, biological activities with associated quantitative data, detailed experimental protocols, and a visualization of its signaling pathway.

Core Properties of Jagged-1 (188-204)

Jagged-1 (188-204) is a well-characterized peptide with defined physicochemical properties.

Property	Value	Reference
Amino Acid Sequence	Cys-Asp-Asp-Tyr-Tyr-Tyr-Gly-Phe-Gly-Cys-Asn-Lys-Phe-Cys-Arg-Pro-Arg	[7]
One-Letter Code	CDDYYYGFGCNKFCRPR	[7]
Molecular Formula	C ₉₃ H ₁₂₇ N ₂₅ O ₂₆ S ₃	[8]
Molecular Weight	2107.4 g/mol	[8]
Purity	Typically >95% (as determined by HPLC)	-
Solubility	Soluble in DMSO.	-
Storage	Lyophilized powder should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or lower to avoid freeze-thaw cycles.	-

Biological Activity and Quantitative Data

Jagged-1 (188-204) has been shown to activate Notch signaling in various cell types, leading to a range of biological effects. While specific binding affinities (K_d) and comprehensive dose-response curves for its interaction with different Notch receptors are not extensively documented in publicly available literature, several studies have quantified its effects at specific concentrations.

Induction of Keratinocyte Differentiation

Jagged-1 (188-204) promotes the terminal differentiation of human keratinocytes.[9][10] This process is crucial for the formation of a functional epidermal barrier.

Cell Type	Treatment	Effect	Quantitative Data	Reference
Human Keratinocytes	40 µM Jagged-1 (188-204) for 72 hours	Induces complete maturation, including stratification and expression of the terminal differentiation marker loricrin.	-	[11]

Enhancement of Store-Operated Calcium Entry (SOCE)

In human pulmonary arterial smooth muscle cells (PASMCs), **Jagged-1 (188-204)** has been demonstrated to enhance store-operated Ca^{2+} entry (SOCE), a critical mechanism for regulating intracellular calcium levels and cellular function.

Cell Type	Treatment	Effect	Quantitative Data	Reference
Human PASMCs	5 µM, 50 µM, 500 µM Jagged-1 (188-204) for 30 minutes	Dose-dependent enhancement of CPA-induced SOCE.	At 50 µM, a significant increase in the amplitude of SOCE is observed.	-
Human PASMCs	50 µM Jagged-1 (188-204) for 24 hours	Prolonged treatment also enhances SOCE.	-	-

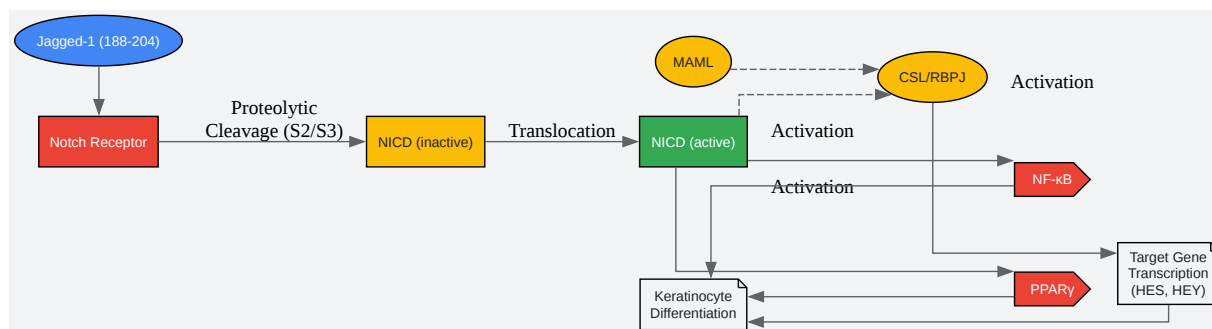
Modulation of Immune Responses

The full Jagged-1 protein is known to influence immune cell differentiation and function. As a fragment of the active domain, **Jagged-1 (188-204)** is utilized to study the impact of Jagged-1-

mediated Notch signaling on immune cells, such as the maturation of monocyte-derived dendritic cells.[2]

Signaling Pathway

Jagged-1 (188-204) activates the canonical Notch signaling pathway. Upon binding to Notch receptors on the surface of a signal-receiving cell, it induces a series of proteolytic cleavages of the receptor. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and co-activators of the Mastermind-like (MAML) family, to activate the transcription of target genes, such as those in the HES and HEY families. In the context of keratinocyte differentiation, this pathway involves the activation of NF- κ B and PPAR γ .



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Caption: **Jagged-1 (188-204)** induced Notch signaling pathway in keratinocytes.

Experimental Protocols

Detailed, replicable protocols are essential for the accurate study of **Jagged-1 (188-204)**. The following sections provide methodologies for key experiments.

Keratinocyte Differentiation Assay

This protocol is based on the methods described by Nickoloff et al. (2002) to assess the induction of keratinocyte differentiation by **Jagged-1 (188-204)**.

Objective: To determine the effect of **Jagged-1 (188-204)** on the expression of keratinocyte differentiation markers.

Materials:

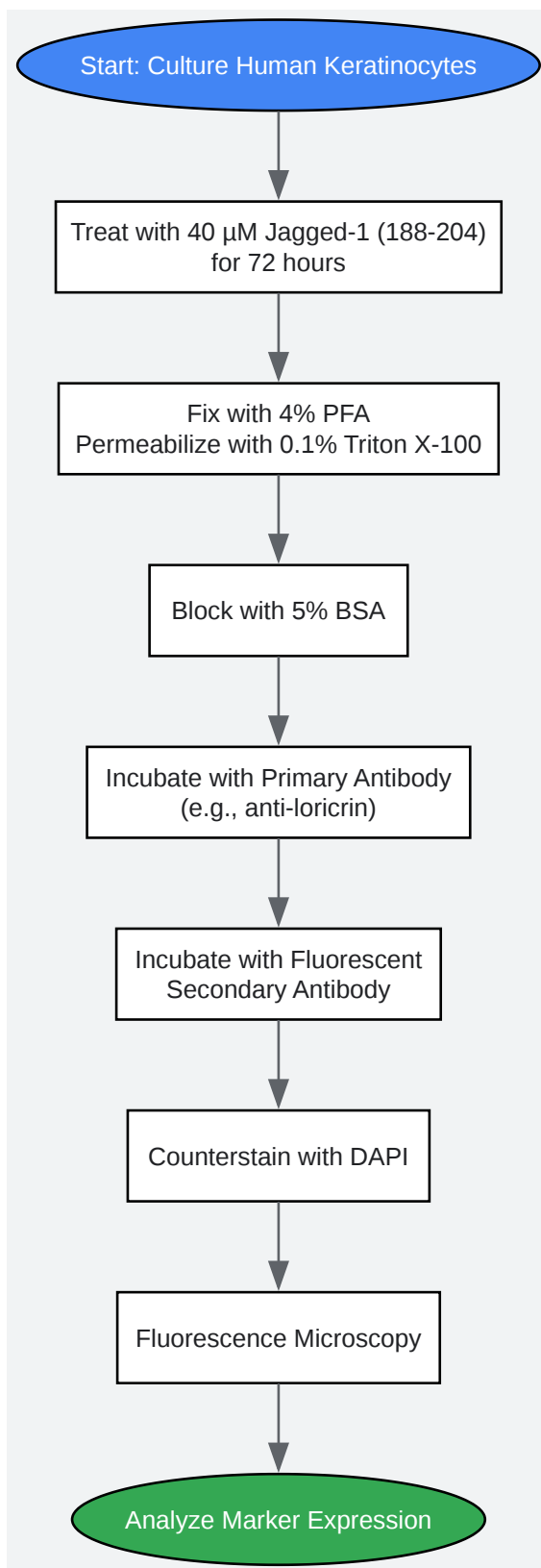
- Human epidermal keratinocytes
- Keratinocyte growth medium
- **Jagged-1 (188-204)** peptide
- Primary antibodies against differentiation markers (e.g., loricrin, involucrin)[[12](#)]
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% bovine serum albumin in PBS)
- Fluorescence microscope

Procedure:

- Cell Culture: Culture human epidermal keratinocytes in appropriate growth medium to sub-confluency.
- Treatment: Treat the keratinocytes with 40 μ M **Jagged-1 (188-204)** for 72 hours. A vehicle control (e.g., DMSO) should be run in parallel.

- **Fixation:** After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- **Permeabilization:** Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash the cells with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.
- **Primary Antibody Incubation:** Incubate the cells with the primary antibody against a differentiation marker (e.g., anti-loricrin) diluted in blocking solution overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
- **Counterstaining:** Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
- **Imaging:** Wash the cells with PBS and mount the coverslips on microscope slides. Visualize and capture images using a fluorescence microscope.

Data Analysis: Quantify the fluorescence intensity of the differentiation marker per cell or the percentage of marker-positive cells in the **Jagged-1 (188-204)**-treated group compared to the control group.



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Caption: Experimental workflow for keratinocyte differentiation assay.

Store-Operated Calcium Entry (SOCE) Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration using a fluorescent indicator, based on the principles of the study by Yamamura et al.

Objective: To measure the effect of **Jagged-1 (188-204)** on store-operated calcium entry in human PSMCs.

Materials:

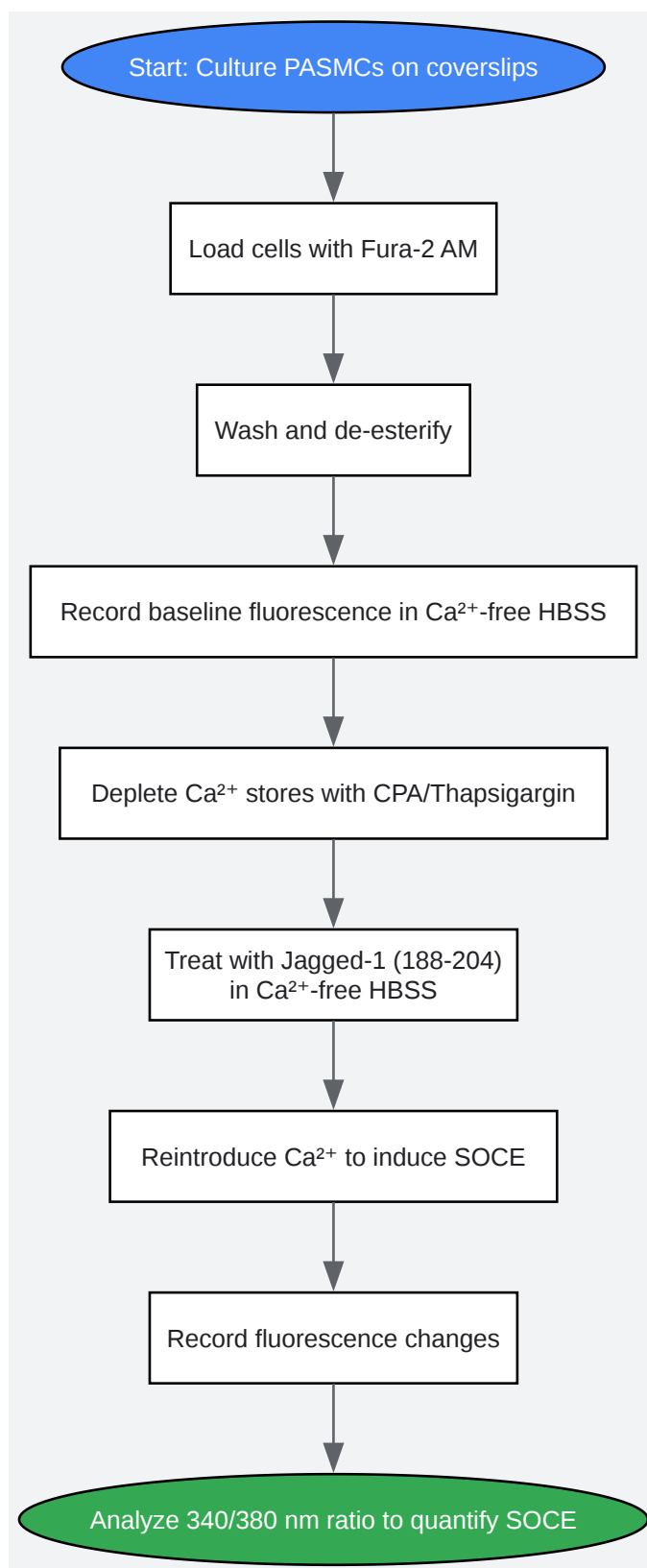
- Human pulmonary arterial smooth muscle cells (PSMCs)
- Cell culture medium
- **Jagged-1 (188-204)** peptide
- Fura-2 AM (acetoxymethyl ester) calcium indicator[13][14]
- Pluronic F-127
- HEPES-buffered saline solution (HBSS)
- Calcium-free HBSS
- Cyclopiazonic acid (CPA) or Thapsigargin (SERCA inhibitors)
- Fluorescence imaging system capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

- Cell Seeding: Seed PSMCs on glass coverslips and culture until they reach the desired confluency.
- Fura-2 AM Loading: Incubate the cells with 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

- De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
- Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with calcium-free HBSS and record the baseline Fura-2 ratio (340/380 nm excitation).
- Store Depletion: Add a SERCA inhibitor (e.g., 10 μ M CPA) to the calcium-free HBSS to deplete intracellular calcium stores. This will cause a transient increase in cytosolic calcium due to leakage from the stores.
- **Jagged-1 (188-204) Treatment:** Perfuse the cells with calcium-free HBSS containing the desired concentration of **Jagged-1 (188-204)** (e.g., 5, 50, or 500 μ M) for the specified duration (e.g., 30 minutes).
- Induction of SOCE: Reintroduce calcium by perfusing with HBSS containing CaCl_2 . The subsequent increase in the Fura-2 ratio represents SOCE.
- Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths throughout the experiment.

Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The magnitude and rate of the ratio increase upon calcium reintroduction are measures of SOCE. Compare these parameters between control and **Jagged-1 (188-204)**-treated cells.



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Caption: Experimental workflow for store-operated calcium entry (SOCE) assay.

Applications in Research and Drug Development

The ability of **Jagged-1 (188-204)** to specifically activate the Notch signaling pathway makes it a valuable reagent for:

- Investigating the role of Notch signaling: Elucidating the mechanisms of cell differentiation, proliferation, and apoptosis in various tissues and cell types.
- Disease modeling: Studying the effects of aberrant Notch signaling in diseases such as cancer and developmental disorders.[4][6]
- Drug screening: Identifying and characterizing novel therapeutic agents that modulate the Notch pathway.
- Tissue engineering and regenerative medicine: Promoting the differentiation of stem cells into specific lineages for tissue repair and regeneration.[3]

Conclusion

Jagged-1 (188-204) is a potent and specific agonist of the Notch signaling pathway. Its well-defined chemical properties and demonstrated biological activities in key cellular processes provide researchers and drug developers with a powerful tool to explore the complexities of Notch signaling and its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the effective utilization of this important peptide in scientific investigation. Further research to quantify the binding kinetics of **Jagged-1 (188-204)** with individual Notch receptors will undoubtedly enhance its application and our understanding of Notch-mediated cellular regulation.

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